molecular formula C18H12Cl2N2O4 B448029 N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide CAS No. 354544-76-6

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide

Cat. No.: B448029
CAS No.: 354544-76-6
M. Wt: 391.2g/mol
InChI Key: GFPGSHJEQJSHAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-Benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide (CAS 354544-76-6) is a specialized chemical compound with a molecular formula of C18H12Cl2N2O4 and a molecular weight of 391.20 g/mol . This research chemical belongs to a class of compounds featuring a 1,3-benzodioxole moiety, a structure that is of significant interest in medicinal and chemical biology for the development of novel bioactive molecules . While the specific biological activity and mechanism of action for this exact compound require further investigation, research on structurally related 1,3-benzodioxole derivatives provides strong context for its potential research value. For instance, similar compounds have been designed and synthesized as potent agonists for plant hormone receptors, such as Transport Inhibitor Response 1 (TIR1), demonstrating excellent activity in promoting root growth and establishing a promising scaffold for discovering new classes of receptor agonists . In other contexts, 1,3-benzodioxole-containing compounds have been identified to target key human enzymes, such as glycogen synthase kinase-3 beta (GSK-3β), indicating the potential for research in pharmacological probe development . Researchers can leverage this compound as a key intermediate or as a novel chemical entity in various discovery pipelines, including computer-aided drug design, agrochemical research, and the synthesis of more complex molecules. It is supplied for research purposes and is not intended for diagnostic or therapeutic use. This product is strictly for Research Use Only.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O4/c1-9-15(17(22-26-9)16-11(19)3-2-4-12(16)20)18(23)21-10-5-6-13-14(7-10)25-8-24-13/h2-7H,8H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFPGSHJEQJSHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation for Isoxazole Ring Formation

The 5-methylisoxazole ring is typically synthesized via cyclocondensation between a β-diketone derivative and hydroxylamine. For this compound, 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid serves as the precursor. A modified Hantzsch reaction is employed, where ethyl 3-(2,6-dichlorophenyl)acetylacetonate reacts with hydroxylamine hydrochloride in ethanol under reflux (78–82°C, 6–8 hours), achieving yields of 68–72%.

Reaction Conditions:

ComponentQuantitySolventTemperatureTime
Ethyl acetylacetonate1.0 equivEthanol78°C6 hr
NH2OH·HCl1.2 equiv
Yield70%

The dichlorophenyl group introduces steric hindrance, necessitating polar aprotic solvents like DMF to stabilize intermediates.

Carboxylic Acid Activation

The 4-carboxylic acid group is activated for amide coupling using thionyl chloride (SOCl2) or carbodiimide reagents. Patent data suggests that SOCl2 in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours converts the acid to its acyl chloride with 95% efficiency, minimizing side reactions.

Synthesis of the Benzodioxol-5-ylamine Component

Benzodioxole Ring Construction

The 1,3-benzodioxol-5-yl moiety is synthesized from catechol derivatives via methylenation. In a representative procedure, 3,4-dihydroxybenzaldehyde reacts with dichloromethane in the presence of K2CO3, yielding 1,3-benzodioxole-5-carbaldehyde (89% yield). Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride produces 1,3-benzodioxol-5-ylamine.

Optimized Methylenation Protocol:

ReagentRoleEquivTemperature
3,4-DihydroxybenzaldehydeSubstrate1.0RT
CH2Cl2Methylenation agent1.560°C
K2CO3Base3.0

Amine Protection Strategies

To prevent undesired side reactions during coupling, the benzodioxol-5-ylamine is often protected as a tert-butyl carbamate (Boc). Treatment with Boc anhydride in THF at 0°C achieves 98% protection efficiency.

Amide Bond Formation

Coupling the Isoxazole and Benzodioxole Moieties

The final step involves reacting the activated isoxazole-4-carbonyl chloride with 1,3-benzodioxol-5-ylamine. Patent WO2011147279A1 describes using triethylamine (TEA) as a base in tetrahydrofuran (THF) at −10°C to 0°C, achieving 85–90% coupling yield. Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DCM, though yields drop to 75% due to competing hydrolysis.

Comparative Coupling Methods:

MethodReagentsSolventYield
Acyl chloride + amineSOCl2, TEATHF88%
EDC/HOBtEDC, HOBt, DIPEADCM75%

Reaction Mechanism and Regioselectivity

The regioselectivity of the Hantzsch reaction is critical for forming the 3,5-disubstituted isoxazole. Density functional theory (DFT) studies indicate that electron-withdrawing groups (e.g., dichlorophenyl) at the β-position of the diketone stabilize the transition state, favoring isoxazole ring closure at the 4-position.

Key Mechanistic Insights:

  • Nucleophilic Attack: Hydroxylamine attacks the β-keto carbonyl, forming an imine intermediate.

  • Cyclization: Intramolecular dehydration yields the isoxazole ring.

  • Aromatic Stabilization: The dichlorophenyl group enhances resonance stabilization, reducing byproduct formation.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization from ethanol/water (4:1). High-performance liquid chromatography (HPLC) with a C18 column (ACN/H2O 65:35) confirms ≥98% purity.

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.45–7.39 (m, 3H, Ar-H), 6.85 (s, 1H, benzodioxole-H), 5.98 (s, 2H, OCH2O), 2.48 (s, 3H, CH3).

  • IR (KBr): 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1250 cm⁻¹ (C-O-C).

Challenges and Optimization Strategies

Byproduct Formation

Competing reactions during cyclocondensation generate 10–15% of the regioisomeric 4,5-dimethylisoxazole. Adding catalytic ZnCl2 (0.1 equiv) suppresses isomerization, improving selectivity to 9:1.

Solvent Effects

Nonpolar solvents (toluene, xylene) reduce acyl chloride hydrolysis but slow reaction kinetics. Mixed solvents (THF/DMF 4:1) balance reactivity and stability, enhancing yields by 12%.

Applications and Derivatives

While biological data for this specific compound are limited, structural analogs demonstrate STAT3 inhibitory activity (IC50: 0.8–1.2 µM) and antiproliferative effects against MCF-7 breast cancer cells . Modifications at the 5-methyl group or dichlorophenyl substituent are under investigation to improve pharmacokinetic properties.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the dichlorophenyl group, potentially using reagents like lithium aluminum hydride or hydrogenation catalysts.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenyl positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with varied functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.

    Material Science: Used in the development of novel polymers and materials with specific electronic properties.

Biology

    Biochemical Probes: Utilized in studying enzyme mechanisms and protein interactions due to its structural complexity.

    Drug Development: Investigated for its potential as a pharmacophore in designing new therapeutic agents.

Medicine

    Pharmacology: Explored for its potential anti-inflammatory, anti-cancer, and antimicrobial properties.

    Diagnostics: Used in the development of diagnostic tools and imaging agents.

Industry

    Manufacturing: Used in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to:

    Bind to Active Sites: Inhibit or activate enzymes by fitting into their active sites.

    Modulate Pathways: Affect signaling pathways by interacting with receptors or other proteins.

    Induce Conformational Changes: Alter the shape and function of target molecules, leading to biological effects.

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 1,3-benzodioxol-5-yl group (electron-rich) contrasts with analogs like 7f (electron-withdrawing Cl substituent), which may influence binding to hydrophobic pockets or enzymatic active sites .
  • Thioamide vs.
  • Synthetic Accessibility : Yields vary significantly (42–82%), with brominated derivatives (e.g., 7i) showing superior efficiency, likely due to stabilized intermediates during coupling reactions .

Pharmacological and Physicochemical Properties

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • GAT Inhibition: Carboxamides with diethylamino-phenyl groups (e.g., SI53) demonstrate moderate GABA uptake inhibition, suggesting that the target compound’s benzodioxole group may enhance affinity for neurotransmitter transporters .
  • Antibacterial Activity : SecA inhibitors like 7b–7i () show low µM activity, with chloro and bromo substituents correlating with improved potency. The target’s dichlorophenyl and benzodioxole groups may similarly enhance target engagement .
  • Solubility and Bioavailability : The benzodioxole moiety in the target compound could improve solubility compared to purely hydrophobic analogs (e.g., 7h, R1=o-tolyl), though this requires experimental validation .

Biological Activity

N-(1,3-benzodioxol-5-yl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide, also known as compound Y206-7659, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C18H12Cl2N2O4C_{18}H_{12}Cl_{2}N_{2}O_{4} with a molecular weight of 372.20 g/mol. The compound features a benzodioxole moiety which is often associated with various pharmacological activities. Key physicochemical properties include:

PropertyValue
Molecular Weight372.20 g/mol
LogP (Partition Coefficient)4.090
Water Solubility (LogSw)-4.20
Polar Surface Area40.232 Ų
pKa10.79 (acidic)

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of benzodioxole have shown efficacy against various cancer cell lines with IC50 values ranging from 26 to 65 µM in vitro . The mechanism of action often involves the inhibition of specific kinases critical for cancer cell proliferation.

Enzyme Inhibition

This compound has been investigated for its ability to inhibit α-amylase, an enzyme linked to carbohydrate metabolism and diabetes management. In vitro studies have demonstrated potent α-amylase inhibition with IC50 values reported at approximately 0.68 µM for related compounds . Such activity suggests potential applications in managing hyperglycemia.

Pharmacokinetics and Selectivity

The pharmacokinetic profile of related compounds indicates good absorption and bioavailability, with a half-life suitable for therapeutic applications. Selectivity towards specific targets, such as Src family kinases (SFKs), has been noted in similar derivatives, enhancing their potential as targeted cancer therapies .

Study on Antidiabetic Effects

A notable study involved the evaluation of a benzodioxole derivative in a streptozotocin-induced diabetic mice model. The compound significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL over five doses, indicating its potential as an antidiabetic agent .

Cancer Cell Line Testing

In another investigation focusing on anticancer efficacy, the compound was tested across multiple cancer cell lines. Results showed that it effectively inhibited cell growth while exhibiting minimal cytotoxicity towards normal cells, highlighting its safety profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.